Cas no 24953-73-9 (Dimethyl 3,5-dimethoxyphthalate)

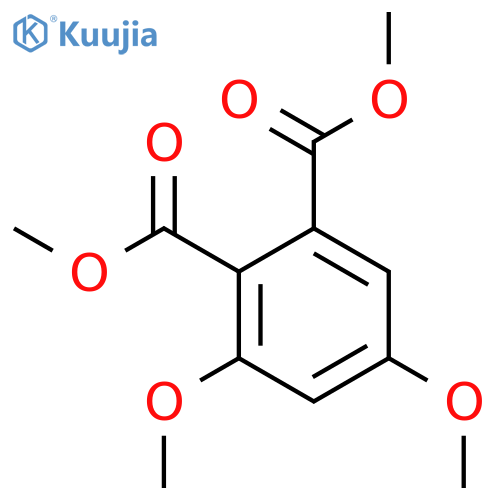

24953-73-9 structure

商品名:Dimethyl 3,5-dimethoxyphthalate

Dimethyl 3,5-dimethoxyphthalate 化学的及び物理的性質

名前と識別子

-

- Dimethyl 3,5-dimethoxyphthalate

- dimethyl 3,5-dimethoxybenzene-1,2-dicarboxylate

- 3,5-Dimethoxy-1,2-benzenedicarboxylic acid dimethyl ester

- Dimethyl3,5-dimethoxyphthalate

- dimethyl 3, 5-dimethoxybenzene-1, 2-dicarboxylate

- SCHEMBL24379065

- 1,2-Benzenedicarboxylic acid, 3,5-dimethoxy-, 1,2-dimethyl ester

- DTXSID001334416

- 24953-73-9

-

- インチ: InChI=1S/C12H14O6/c1-15-7-5-8(11(13)17-3)10(12(14)18-4)9(6-7)16-2/h5-6H,1-4H3

- InChIKey: JUKQMQKLYKDEFP-UHFFFAOYSA-N

- ほほえんだ: COC1=CC(=C(C(=C1)OC)C(=O)OC)C(=O)OC

計算された属性

- せいみつぶんしりょう: 254.07903816g/mol

- どういたいしつりょう: 254.07903816g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 303

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

Dimethyl 3,5-dimethoxyphthalate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM124656-1g |

dimethyl 3,5-dimethoxyphthalate |

24953-73-9 | 95% | 1g |

$320 | 2024-07-28 | |

| Crysdot LLC | CD12091784-1g |

Dimethyl 3,5-dimethoxyphthalate |

24953-73-9 | 95+% | 1g |

$339 | 2024-07-24 | |

| Alichem | A019149898-1g |

Dimethyl 3,5-dimethoxyphthalate |

24953-73-9 | 95% | 1g |

$400.00 | 2023-09-02 |

Dimethyl 3,5-dimethoxyphthalate 関連文献

-

1. Studies in relation to biosynthesis. Part 47. Phomazarin. Part 1. The structure of phomazarin, an aza-anthraquinone produced by Pyrenochaeta terrestris HansenArthur J. Birch,Douglas N. Butler,Reinhardt Effenberger,Rodney W. Rickards,Thomas J. Simpson J. Chem. Soc. Perkin Trans. 1 1979 807

24953-73-9 (Dimethyl 3,5-dimethoxyphthalate) 関連製品

- 5446-02-6(Methyl 4-methoxysalicylate)

- 479-20-9(ATRANORIN)

- 28281-58-5(7-methoxy-1(3H)-Isobenzofuranone)

- 28478-46-8(Methyl 4-hydroxy-2-methoxybenzoate)

- 2150-41-6(Methyl 2,4-dimethoxybenzoate)

- 2905-82-0(Methyl 2-hydroxy-5-methoxybenzoate)

- 33528-09-5(Methyl 2-hydroxy-6-methylbenzoate)

- 570-10-5(EVERNIC ACID)

- 2065-27-2(Methyl 2,6-dimethoxybenzoate)

- 6520-83-8(Ethyl 2-methoxy-6-methylbenzoate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量